An In-Depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (CAS 136081-60-2)
An In-Depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol Methanesulfonate (CAS 136081-60-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate, a key intermediate in the synthesis of the M3 muscarinic acetylcholine receptor antagonist, Darifenacin Hydrobromide.[1] This document delves into the compound's physicochemical properties, synthesis, analytical characterization, and safe handling procedures, offering valuable insights for professionals in pharmaceutical research and development.
Compound Profile and Significance
2,3-Dihydro-5-benzofuranethanol Methanesulfonate, with the CAS number 136081-60-2, is a crucial building block in the multi-step synthesis of Darifenacin.[1] Darifenacin is a widely used therapeutic agent for the treatment of urinary incontinence.[1] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate
| Property | Value | Source/Reference |
| CAS Number | 136081-60-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₄S | [1] |
| Molecular Weight | 242.29 g/mol | [1] |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate | [1] |
| Appearance | Expected to be a solid or oil | Inferred from related structures |
| Solubility | Soluble in organic solvents such as Dichloromethane, Toluene, and Ethyl Acetate | Inferred from synthesis protocols[2] |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis and Manufacturing Considerations
The synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate is a multi-step process that begins with the formation of the 2,3-dihydrobenzofuran core, followed by the introduction of the ethanol side chain and subsequent mesylation.
Synthesis of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran scaffold can be synthesized through various methods. One common approach involves the reaction of a substituted phenol with a two-carbon electrophile, followed by cyclization. For instance, sodium phenate can be reacted with 2-chloroethanol in the presence of a mixed copper and iron chloride catalyst to form 2-phenoxy ethanol, which is then cyclized using a catalyst like zinc chloride and manganous chloride.[4]
Introduction of the Ethanol Side Chain and Mesylation
A plausible synthetic route to the final compound involves the following key transformations:
Caption: Synthetic workflow for 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol
-
To a solution of 5-acetyl-2,3-dihydrobenzofuran in a suitable solvent such as methanol or ethanol, add sodium borohydride (NaBH₄) portion-wise at 0-5°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,3-dihydrobenzofuran-5-yl)ethanol.
Step 2: Synthesis of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate
-
Dissolve 2-(2,3-dihydrobenzofuran-5-yl)ethanol in a dry aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.[2]
-
Cool the solution to 0°C and add a base, typically a tertiary amine like triethylamine (Et₃N) or pyridine.[2][5]
-
Add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture, maintaining the temperature at 0°C.[2][5]
-
Allow the reaction to stir at 0°C or room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial during the mesylation step to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.
-
Aprotic Solvent: Aprotic solvents like DCM are used because they do not have acidic protons that can react with the reagents.[2]
-
Base: A base like triethylamine is necessary to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the alcohol and methanesulfonyl chloride, driving the reaction to completion.[5]
-
Low Temperature: The reaction is typically carried out at a low temperature (0°C) to control the exothermic reaction and minimize the formation of side products.[2]
Analytical Characterization
A robust analytical strategy is essential to ensure the identity, purity, and quality of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the routine analysis and purity assessment of this intermediate.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar organic compounds.
-
Mobile Phase: A combination of acetonitrile and a buffer provides good separation efficiency and peak shape. The pH of the buffer can be adjusted to optimize the retention time and resolution.
-
UV Detection: The benzofuran ring system allows for sensitive detection using a UV detector.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the molecule. Based on the analysis of similar structures, the following chemical shifts can be predicted.[1][6][7]
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.1-6.7 (m, 3H): Aromatic protons of the benzofuran ring.
-
δ 4.5 (t, 2H): Protons of the -OCH₂- group in the dihydrofuran ring.
-
δ 4.3 (t, 2H): Protons of the -CH₂-O-Ms group.
-
δ 3.2 (t, 2H): Protons of the -CH₂- group attached to the aromatic ring.
-
δ 2.9 (t, 2H): Protons of the Ar-CH₂- group.
-
δ 2.8 (s, 3H): Protons of the methyl group of the methanesulfonate.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 160-120: Aromatic carbons.
-
δ ~71: Carbon of the -OCH₂- group in the dihydrofuran ring.
-
δ ~70: Carbon of the -CH₂-O-Ms group.
-
δ ~37: Carbon of the methyl group of the methanesulfonate.
-
δ ~35: Carbon of the Ar-CH₂- group.
-
δ ~29: Carbon of the -CH₂- group in the dihydrofuran ring.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H | Stretching |
| ~1600, ~1480 | Aromatic C=C | Stretching |
| ~1350, ~1175 | S=O (Sulfonate) | Asymmetric & Symmetric Stretching |
| ~1250 | C-O (Ether) | Stretching |
| ~970 | S-O | Stretching |
3.2.3. Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ at m/z = 242 would be expected. Key fragmentation pathways would likely involve:
-
Loss of the methanesulfonyl group (•SO₂CH₃, 79 u) to give a fragment at m/z = 163.
-
Cleavage of the ethyl side chain.
-
Rearrangements within the dihydrobenzofuran ring system.
Caption: Predicted mass spectrometry fragmentation of 2,3-Dihydro-5-benzofuranethanol Methanesulfonate.
Safety and Handling
As a sulfonate ester, 2,3-Dihydro-5-benzofuranethanol Methanesulfonate should be handled with care, as compounds in this class are potentially alkylating agents and may be genotoxic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
2,3-Dihydro-5-benzofuranethanol Methanesulfonate is a vital intermediate in the pharmaceutical industry, particularly in the synthesis of Darifenacin. A thorough understanding of its synthesis, analytical profile, and safe handling is essential for ensuring the quality and consistency of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.
References
-
Pharmaffiliates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate. [Link]
- Google Patents. Preparation method of 2, 3-dihydrobenzofuran compound.
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Farmacia Journal. hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
ResearchGate. Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion of Sulfur Dioxide into the N–N Bond of Hydrazones. [Link]
-
Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Pharmaffiliates. 2,3-Dihydro-5-benzofuranethanol methanesulfonate. [Link]
- Google Patents. Synthesis method of 2,3-dihydrobenzofuran.
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
